molecular formula C25H27N5 B11225747 4-(4-benzylpiperidin-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(4-benzylpiperidin-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11225747
M. Wt: 397.5 g/mol
InChI Key: QVJQXMKEVHTKHC-UHFFFAOYSA-N
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Description

4-BENZYL-1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

4-BENZYL-1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 4-BENZYL-1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE is not fully understood. it is believed to exert its effects by inhibiting CDK2, a protein kinase involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H27N5

Molecular Weight

397.5 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C25H27N5/c1-18-8-9-22(14-19(18)2)30-25-23(16-28-30)24(26-17-27-25)29-12-10-21(11-13-29)15-20-6-4-3-5-7-20/h3-9,14,16-17,21H,10-13,15H2,1-2H3

InChI Key

QVJQXMKEVHTKHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)CC5=CC=CC=C5)C

Origin of Product

United States

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